N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Description
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and an acetamide moiety attached via a methylene bridge at position 5 (Figure 1). The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties. This compound is of interest due to its structural similarity to pharmacologically active benzisoxazole and oxadiazole derivatives, which exhibit diverse biological activities, including antipsychotic, antimicrobial, and anticancer effects .
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(14-16-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHUSFYVDFYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial steps, followed by higher temperatures (70–90 °C) for cyclization .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often utilize flow synthesis techniques. This approach allows for the rapid and efficient production of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, and NBS/hv are commonly used oxidizing agents.
Substitution: Reagents such as bromotrichloromethane and DBU are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which have significant biological activities .
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. Its oxazole moiety allows for various chemical transformations, including:
- Oxidation : Can yield oxides.
- Reduction : May produce amines or alcohols.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitution to form diverse derivatives.
These reactions can be facilitated using common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Oxides |
| Reduction | Amines, Alcohols |
| Substitution | Various Derivatives |
Biology
In biological research, N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is investigated for its interactions with biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
Case Study: A study evaluated the compound's inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer biology. Results indicated significant inhibition compared to standard HDAC inhibitors.
Medicine
The unique structure of this compound positions it as a candidate for drug development:
- Anticancer Activity : Its ability to modulate enzyme activity makes it a potential lead compound in cancer treatment.
Case Study: In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating promising efficacy.
Industry
In industrial applications, this compound is explored for its potential in developing new materials:
- Polymer Chemistry : It can be utilized in synthesizing polymers with tailored properties for specific applications such as coatings or adhesives.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and π-π stacking . The specific pathways and targets depend on the biological activity being studied, such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Key Structural Features:
- 1,2-Oxazole core: Enhances metabolic stability and bioavailability compared to non-aromatic analogs.
- 5-Acetamide group : Provides hydrogen-bonding sites for target interactions.
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide and related compounds in terms of structure, synthesis, and biological relevance:
Structural and Functional Differences
- Compared to 1,2,4-oxadiazoles (), the 1,2-oxazole has weaker electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
- Substituent Effects: The 3-phenyl group in the target compound enhances lipophilicity (clogP ~2.8 estimated) relative to 3-chloromethyl-1,2-benzisoxazole analogs (clogP ~2.1) . The acetamide group at position 5 provides hydrogen-bond donor/acceptor sites, similar to bioactive hydroxyacetamide derivatives ().
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Benzisoxazole derivatives () show antimicrobial properties; the target compound’s acetamide group may enhance target binding via hydrogen bonds .
- Anticancer Potential: Hydroxyacetamide derivatives () exhibit antiproliferative effects, suggesting the target compound’s acetamide moiety could interact with kinase or protease targets .
Biological Activity
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound belonging to the oxazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3O, indicating the presence of an oxazole ring that contributes to its biological activity. The compound's structure allows it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound exhibits moderate to good antimicrobial activity .
2. Anticancer Activity
Research has also pointed to the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, the compound was evaluated against breast cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating promising anticancer effects .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities that are pivotal in inflammatory responses.
The trifluoromethyl group enhances binding affinity and stability within biological systems, which is crucial for its pharmacological effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation involving over 200 synthesized alkaloids demonstrated that compounds similar to N-[3-(phenyl)-1,2]-oxazol showed effective antibacterial properties against various strains with MIC values comparable to established antibiotics .
- Anticancer Research : In a study assessing multiple oxazole derivatives for their anticancer effects, N-[3-(phenyl)-1,2]-oxazol was identified as one of the most potent inhibitors against breast cancer cell lines .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide to minimize side products?
Methodological Answer: The synthesis typically involves multi-step reactions, including oxadiazole ring formation and amide coupling. Key steps include:
- Oxadiazole Cyclization : Use hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) at 80–100°C .
- Amide Coupling : Employ coupling agents like EDC/HOBt in anhydrous DMF at room temperature to avoid racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Monitoring : TLC and NMR spectroscopy (¹H/¹³C) to track intermediates and confirm purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted starting materials) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Combustion analysis (C, H, N) to validate stoichiometry .
Q. Table 1: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H NMR | Confirm substituent positions | Solvent suppression, integration ratios |
| ESI-MS | Validate molecular ion | Collision energy, resolution > 10,000 |
| TGA/DSC | Assess thermal stability | Heating rate (10°C/min), N₂ atmosphere |
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths vs. DFT calculations) be resolved for this compound?
Methodological Answer:
- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like ADPs and hydrogen atom positions .
- Validation Software : Check geometric outliers with PLATON or Mercury; compare DFT-optimized structures (e.g., Gaussian 16) to experimental data .
- Data Contradiction Analysis : Reconcile bond-length deviations (>0.02 Å) by re-examining data collection conditions (e.g., temperature, radiation source) .
Q. What strategies can elucidate hydrogen-bonding patterns and their impact on crystal packing?
Methodological Answer:
- Graph Set Analysis : Use CrystalExplorer or TOPOS to classify hydrogen bonds (e.g., D(2) motifs) and quantify their contribution to lattice energy .
- Hirshfeld Surface Analysis : Map close contacts (e.g., O–H⋯O/N–H⋯O) and calculate interaction percentages (e.g., 35% H-bond contribution) .
- Thermal Analysis : Correlate TGA/DSC data (decomposition onset >200°C) with hydrogen-bond stability .
Q. How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with oxadiazole-binding pockets (e.g., kinase or protease families) .
- Docking Workflow :
- Prepare ligand (optimize geometry with Gaussian 16).
- Grid generation (AutoDock Vina) around active sites.
- Score poses using MM/GBSA (ΔG < -8 kcal/mol indicates strong binding).
- Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What experimental approaches can resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Compare NMR-derived torsional angles with X-ray data.
- Use IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Dynamic NMR : Detect conformational flexibility (e.g., rotameric exchange) that may explain discrepancies .
Q. Table 2: Common Data Contradictions and Solutions
| Discrepancy | Likely Cause | Resolution Strategy |
|---|---|---|
| NMR vs. X-ray conformation | Rotameric states | Variable-temperature NMR or DFT conformational analysis |
| Unassigned MS peaks | Isotopic impurities | High-resolution MS with isotopic pattern matching |
Q. How can regioselectivity in heterocyclic reactions (e.g., oxadiazole vs. oxazole formation) be controlled?
Methodological Answer:
- Reagent Control : Use NBS or Selectfluor to direct electrophilic substitution .
- Thermodynamic vs. Kinetic Conditions : High-temperature reflux favors thermodynamically stable oxadiazoles, while low-temperature methods may yield oxazoles .
- Computational Screening : Calculate activation barriers (DFT) to predict dominant pathways .
Q. What comparative structural analyses differentiate this compound from analogs (e.g., chlorophenyl vs. methylphenyl derivatives)?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., -Cl, -OCH₃) and compare:
- LogP values (HPLC) for hydrophobicity trends.
- Bioactivity (IC₅₀ in enzyme assays).
- Crystallographic Comparisons : Overlay structures with Mercury to analyze steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
